molecular formula C7H12N2S B1314848 1-tert-butyl-1H-imidazole-2-thiol CAS No. 61640-27-5

1-tert-butyl-1H-imidazole-2-thiol

Cat. No.: B1314848
CAS No.: 61640-27-5
M. Wt: 156.25 g/mol
InChI Key: FRRVIFJVQIOERE-UHFFFAOYSA-N
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Description

1-tert-butyl-1H-imidazole-2-thiol is a heterocyclic compound featuring an imidazole ring substituted with a tert-butyl group and a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-tert-butyl-1H-imidazole-2-thiol can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This method allows for the inclusion of various functional groups, making it versatile for different applications.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 1-tert-butyl-1H-imidazole-2-thiol undergoes several types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding thiolates.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or iodine can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Various electrophiles can be used in the presence of a base to facilitate substitution reactions.

Major Products:

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Thiolates.

    Substitution: Substituted imidazole derivatives.

Scientific Research Applications

1-tert-butyl-1H-imidazole-2-thiol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.

    Industry: Utilized in the development of new materials, including catalysts and polymers.

Mechanism of Action

The mechanism of action of 1-tert-butyl-1H-imidazole-2-thiol involves its interaction with molecular targets through its thiol and imidazole groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound’s ability to form stable complexes with metal ions also plays a crucial role in its mechanism of action.

Comparison with Similar Compounds

  • 1-tert-butyl-1H-imidazole-2-carbaldehyde
  • 4-tert-butyl-1-isopropyl-1H-imidazole-2-thiol

Comparison: 1-tert-butyl-1H-imidazole-2-thiol is unique due to the presence of both a tert-butyl group and a thiol group on the imidazole ring. This combination imparts distinct chemical and biological properties compared to other similar compounds, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-tert-butyl-1H-imidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2S/c1-7(2,3)9-5-4-8-6(9)10/h4-5H,1-3H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRRVIFJVQIOERE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=CNC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10476095
Record name 1-tert-butyl-1H-imidazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10476095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61640-27-5
Record name 1-tert-butyl-1H-imidazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10476095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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